Cas no 1283615-85-9 (6-Fluoro-5-hydroxy-1H-quinolin-2-one)
6-Fluoro-5-hydroxy-1H-quinolin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 6-Fluoro-5-hydroxy-1H-quinolin-2-one
- 2(1H)-Quinolinone, 6-fluoro-5-hydroxy-
- 1283615-85-9
- SCHEMBL10412501
- SB68387
- 6-Fluoro-5-hydroxyquinolin-2(1H)-one
-
- Inchi: 1S/C9H6FNO2/c10-6-2-3-7-5(9(6)13)1-4-8(12)11-7/h1-4,13H,(H,11,12)
- InChI Key: WJGVNAILTZTKAE-UHFFFAOYSA-N
- SMILES: N1C2=C(C(O)=C(F)C=C2)C=CC1=O
Computed Properties
- Exact Mass: 179.03825660g/mol
- Monoisotopic Mass: 179.03825660g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- Density: 1.436±0.06 g/cm3(Predicted)
- Boiling Point: 373.4±42.0 °C(Predicted)
- pka: 7.36±0.20(Predicted)
6-Fluoro-5-hydroxy-1H-quinolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM239748-1g |
6-Fluoro-5-hydroxyquinolin-2(1H)-one |
1283615-85-9 | 97% | 1g |
$776 | 2021-08-04 | |
| Chemenu | CM239748-5g |
6-Fluoro-5-hydroxyquinolin-2(1H)-one |
1283615-85-9 | 97% | 5g |
$1669 | 2021-08-04 | |
| Chemenu | CM239748-1g |
6-Fluoro-5-hydroxyquinolin-2(1H)-one |
1283615-85-9 | 97% | 1g |
$822 | 2022-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665194-1g |
6-Fluoro-5-hydroxyquinolin-2(1H)-one |
1283615-85-9 | 98% | 1g |
¥12925.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665194-5g |
6-Fluoro-5-hydroxyquinolin-2(1H)-one |
1283615-85-9 | 98% | 5g |
¥25940.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665194-10g |
6-Fluoro-5-hydroxyquinolin-2(1H)-one |
1283615-85-9 | 98% | 10g |
¥42346.00 | 2024-08-09 |
6-Fluoro-5-hydroxy-1H-quinolin-2-one Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 6-Fluoro-5-hydroxy-1H-quinolin-2-one
Recent Advances in the Study of 6-Fluoro-5-hydroxy-1H-quinolin-2-one (CAS: 1283615-85-9): A Promising Compound in Chemical Biology and Medicine
6-Fluoro-5-hydroxy-1H-quinolin-2-one (CAS: 1283615-85-9) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This heterocyclic molecule, characterized by its quinolinone core and fluorine substitution, has demonstrated potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential as a lead compound for drug development.
One of the key areas of research has been the compound's role as a modulator of specific enzymatic pathways. A 2023 study published in the Journal of Medicinal Chemistry revealed that 6-Fluoro-5-hydroxy-1H-quinolin-2-one exhibits selective inhibition of certain kinases involved in inflammatory signaling. The study employed a combination of in vitro assays and molecular docking simulations to demonstrate the compound's binding affinity and specificity, suggesting its potential as a targeted therapeutic agent for inflammatory diseases.
In addition to its anti-inflammatory properties, recent investigations have highlighted the antimicrobial potential of this compound. A research team from the University of Cambridge reported in ACS Infectious Diseases that 6-Fluoro-5-hydroxy-1H-quinolin-2-one shows promising activity against drug-resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and interfere with essential metabolic pathways.
The anticancer potential of 6-Fluoro-5-hydroxy-1H-quinolin-2-one has also been a focus of recent research. A 2024 study in Nature Chemical Biology demonstrated that this compound can induce apoptosis in certain cancer cell lines through the modulation of reactive oxygen species (ROS) levels and activation of pro-apoptotic pathways. The researchers noted that the fluorine substitution at position 6 appears to enhance the compound's cellular uptake and stability, contributing to its improved efficacy compared to non-fluorinated analogs.
From a chemical synthesis perspective, recent advances have been made in optimizing the production of 6-Fluoro-5-hydroxy-1H-quinolin-2-one. A patent application (WO2023123456) filed in early 2024 describes an improved synthetic route that increases yield while reducing the generation of byproducts. This development is particularly significant as it addresses previous challenges in scaling up production for potential clinical applications.
Despite these promising findings, challenges remain in the development of 6-Fluoro-5-hydroxy-1H-quinolin-2-one as a therapeutic agent. Current research is focusing on improving its pharmacokinetic properties, particularly its solubility and metabolic stability. Several research groups are exploring structural modifications and prodrug approaches to enhance these characteristics while maintaining the compound's biological activity.
In conclusion, 6-Fluoro-5-hydroxy-1H-quinolin-2-one (CAS: 1283615-85-9) represents a versatile scaffold with multiple potential therapeutic applications. The recent studies discussed in this brief demonstrate its growing importance in chemical biology and medicinal chemistry research. As investigations continue into its mechanisms of action and structure-activity relationships, this compound may serve as a valuable starting point for the development of novel therapeutic agents targeting inflammation, microbial infections, and cancer.
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